4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (4BP-TQS) is a synthetic compound that acts as a potent and selective allosteric agonist at α7 nicotinic acetylcholine receptors (α7 nAChRs) [, ]. It belongs to the tetrahydroquinoline class of compounds and is a close structural analog of the α7 nAChR positive allosteric modulator (PAM) TQS []. 4BP-TQS has emerged as a valuable research tool for investigating the structure, function, and pharmacology of α7 nAChRs, particularly in the context of developing novel therapeutic agents for neurological and inflammatory disorders.
4BP-TQS can be synthesized through a microwave-assisted multicomponent reaction (MCR) involving a substituted benzaldehyde (4-bromobenzaldehyde), an aniline, and an activated alkene [, ]. This synthetic approach allows for the rapid and efficient production of 4BP-TQS and its analogs, facilitating structure-activity relationship studies.
4BP-TQS possesses a chiral center at the C4 position of the tetrahydroquinoline ring system, resulting in the existence of two enantiomers []. The stereochemistry of the active enantiomer, GAT107, has been determined to be 3aR,4S,9bS through X-ray crystallography []. This finding highlights the importance of stereochemistry in determining the pharmacological activity of 4BP-TQS and its analogs.
4BP-TQS exerts its effects by binding to an allosteric transmembrane site on α7 nAChRs, distinct from the orthosteric binding site where acetylcholine (ACh) binds [, ]. Binding of 4BP-TQS to this allosteric site induces a conformational change in the receptor, leading to channel opening and ion flux []. This mechanism of action distinguishes 4BP-TQS from conventional orthosteric agonists like ACh and provides a unique pharmacological profile with potential therapeutic advantages.
7.1. Characterizing α7 nAChR Pharmacology: 4BP-TQS has been instrumental in elucidating the pharmacological properties of α7 nAChRs, including agonist potency, desensitization kinetics, and allosteric modulation [, , , , ]. Its ability to activate α7 nAChRs independently of orthosteric agonists has been particularly valuable in distinguishing between orthosteric and allosteric mechanisms of action.
7.2. Investigating α7 nAChR Structure-Function Relationships: Studies employing 4BP-TQS and its analogs have provided insights into the structural determinants of α7 nAChR function, particularly the roles of specific amino acid residues in ligand binding and channel gating [, , ]. These findings contribute to a deeper understanding of the molecular mechanisms underlying α7 nAChR activity.
7.3. Developing Novel Therapeutic Agents: The unique pharmacological profile of 4BP-TQS, particularly its ability to induce prolonged activation of α7 nAChRs with minimal desensitization [, ], makes it an attractive lead compound for developing novel therapeutic agents targeting α7 nAChRs. These agents hold promise for treating a range of disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6